![molecular formula C16H17N B14183253 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane CAS No. 923567-65-1](/img/structure/B14183253.png)
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which is often facilitated by photochemical conditions . This reaction allows for the formation of the bicyclic structure by combining smaller molecular units under light irradiation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions, including temperature, light intensity, and the presence of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.1.1]heptane: A related compound with a larger bicyclic ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct chemical properties.
Uniqueness
3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the naphthalene moiety. This gives it distinct chemical and physical properties compared to other bicyclic compounds.
Properties
CAS No. |
923567-65-1 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-methyl-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H17N/c1-17-10-15-9-16(15,11-17)14-7-6-12-4-2-3-5-13(12)8-14/h2-8,15H,9-11H2,1H3 |
InChI Key |
COLJOGVSPPXZNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B14183181.png)
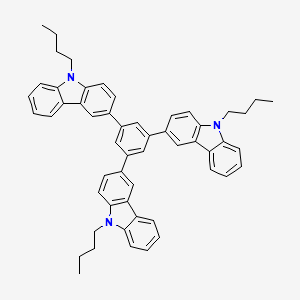
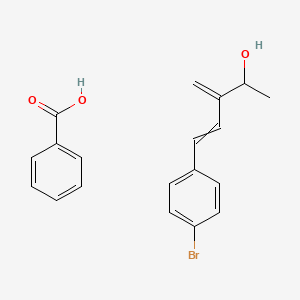
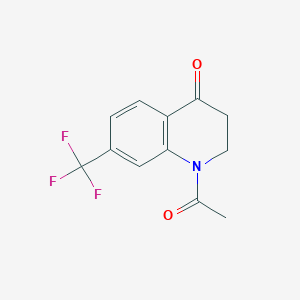
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![1H-Imidazole, 1-methyl-2-[(phenylmethyl)seleno]-](/img/structure/B14183213.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
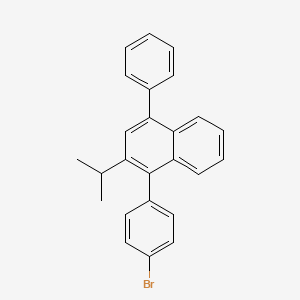
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
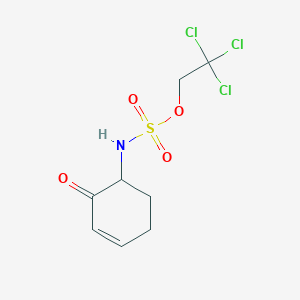
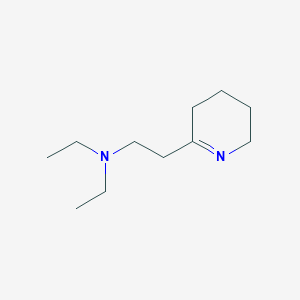
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
